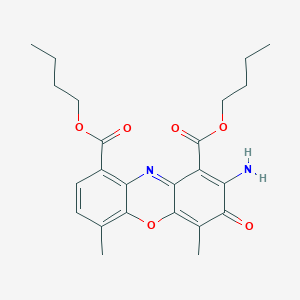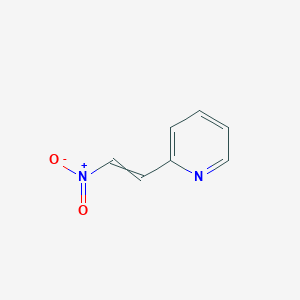
2-(2-Nitroethenyl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Nitroethenyl)pyridine is an organic compound with the molecular formula C₇H₆N₂O₂ It is a derivative of pyridine, characterized by the presence of a nitroethenyl group attached to the second carbon of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
2-(2-Nitroethenyl)pyridine can be synthesized through several methods. One common approach involves the nitration of pyridine derivatives. For instance, the reaction of pyridine with dinitrogen pentoxide (N₂O₅) in an organic solvent can yield nitropyridine compounds . Another method involves the use of nitric acid in trifluoroacetic anhydride, which can produce 3-nitropyridines in varying yields .
Industrial Production Methods
Industrial production of this compound typically involves large-scale nitration processes. These processes are optimized to maximize yield and purity while minimizing the production of by-products. The use of advanced catalysts and reaction conditions, such as microwave irradiation and palladium catalysts, can enhance the efficiency of these synthetic routes .
Chemical Reactions Analysis
Types of Reactions
2-(2-Nitroethenyl)pyridine undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Products may include nitro derivatives with additional oxygen-containing functional groups.
Reduction: The primary product is 2-(2-aminoethenyl)pyridine.
Substitution: Various substituted pyridine derivatives can be formed depending on the nucleophile used.
Scientific Research Applications
2-(2-Nitroethenyl)pyridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It is used in the production of dyes, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(2-Nitroethenyl)pyridine involves its interaction with molecular targets such as enzymes and receptors. The nitro group can participate in redox reactions, altering the electronic properties of the molecule and affecting its binding affinity to targets. The nitro group can also undergo reduction to form reactive intermediates that can interact with biological macromolecules .
Comparison with Similar Compounds
Similar Compounds
2-Vinylpyridine: Similar in structure but lacks the nitro group.
2-(2-Nitrophenyl)ethenylpyridine: Contains an additional phenyl group.
2-(2-Nitroethenyl)pyridine hydrochloride: A salt form of the compound.
Uniqueness
This compound is unique due to its nitroethenyl group, which imparts distinct electronic and steric properties. This makes it a valuable intermediate in organic synthesis and a useful probe in biochemical studies.
Properties
CAS No. |
14255-17-5 |
|---|---|
Molecular Formula |
C7H6N2O2 |
Molecular Weight |
150.13 g/mol |
IUPAC Name |
2-(2-nitroethenyl)pyridine |
InChI |
InChI=1S/C7H6N2O2/c10-9(11)6-4-7-3-1-2-5-8-7/h1-6H |
InChI Key |
NENONAVUOMQKMC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)C=C[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


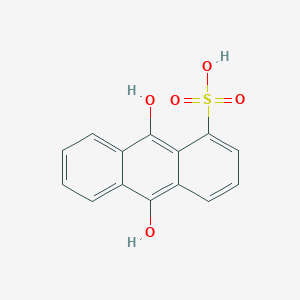
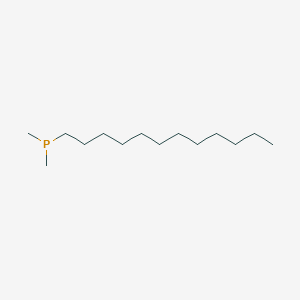
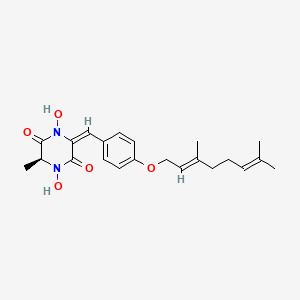

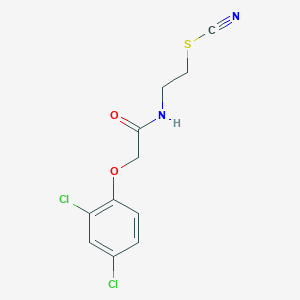
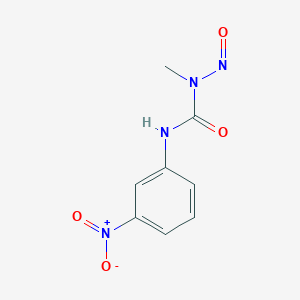
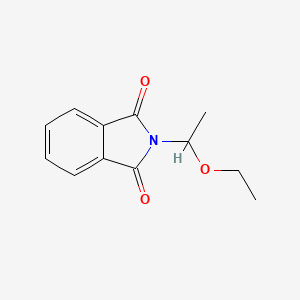
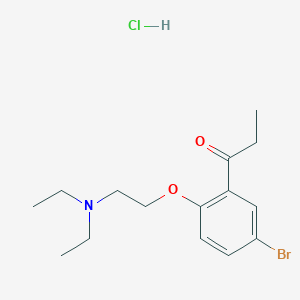
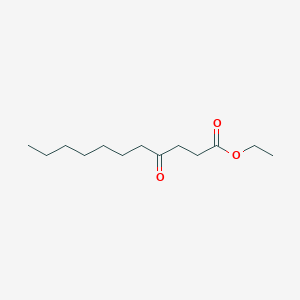

![(Ethane-1,2-diyl)bis[methyl(diphenyl)silane]](/img/structure/B14713281.png)

